Benzene, 1-ethyl-2-(2-phenylethyl)-
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Overview
Description
Benzene, 1-ethyl-2-(2-phenylethyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with an ethyl group at the first position and a phenylethyl group at the second position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-2-(2-phenylethyl)- can be achieved through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with ethyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-ethyl-2-(2-phenylethyl)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂ gas, Pd/C catalyst.
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-ethyl-2-(2-phenylethyl)- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Biology: In biological research, this compound is used to study the effects of aromatic hydrocarbons on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, Benzene, 1-ethyl-2-(2-phenylethyl)- is used in the production of specialty chemicals, fragrances, and dyes. It is also employed in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of Benzene, 1-ethyl-2-(2-phenylethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form stable intermediates, such as carbocations, which facilitate further chemical transformations. The aromatic ring’s electron-rich nature allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
- Benzene, 1-ethyl-4-(2-phenylethyl)-
- Benzene, 1-methyl-2-(2-phenylethyl)-
- Benzene, 1-ethyl-2-(2-methylphenyl)-
Uniqueness: Benzene, 1-ethyl-2-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and phenylethyl groups on the benzene ring influences its reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
125328-87-2 |
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Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-ethyl-2-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
VZAZQQQOCGSQGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CCC2=CC=CC=C2 |
Origin of Product |
United States |
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